(4-(m-Tolyl)-1H-imidazol-2-yl)methanamine dihydrochloride
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Overview
Description
(4-(m-Tolyl)-1H-imidazol-2-yl)methanamine dihydrochloride is a chemical compound that features an imidazole ring substituted with a m-tolyl group and a methanamine group. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(m-Tolyl)-1H-imidazol-2-yl)methanamine dihydrochloride typically involves the formation of the imidazole ring followed by the introduction of the m-tolyl and methanamine groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring. The m-tolyl group can be introduced via electrophilic aromatic substitution reactions, while the methanamine group can be added through reductive amination reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(4-(m-Tolyl)-1H-imidazol-2-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole ring or the m-tolyl group
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and other nucleophilic species
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced derivatives of the compound .
Scientific Research Applications
(4-(m-Tolyl)-1H-imidazol-2-yl)methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of (4-(m-Tolyl)-1H-imidazol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine derivatives: These compounds share similar structural features and biological activities.
Haloimidazoles: These compounds also contain an imidazole ring and exhibit similar chemical reactivity.
Anticancer agents: Compounds like doxorubicin and other imidazole-based drugs .
Uniqueness
(4-(m-Tolyl)-1H-imidazol-2-yl)methanamine dihydrochloride is unique due to its specific substitution pattern and the presence of both m-tolyl and methanamine groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
(4-(m-Tolyl)-1H-imidazol-2-yl)methanamine dihydrochloride is a synthetic compound belonging to the imidazole derivative class. Imidazoles are known for their diverse biological activities, making them significant in pharmaceutical research. This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.
The compound's chemical structure can be described as follows:
- Molecular Formula : C10H12Cl2N4
- Molecular Weight : 255.14 g/mol
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound has been observed to inhibit certain enzymes involved in cell proliferation, suggesting potential anticancer properties. Its mechanism may involve:
- Binding to Enzymes : It can bind to active sites of enzymes, modulating their activity.
- Receptor Interaction : The compound may interact with specific receptors, influencing signaling pathways related to growth and apoptosis.
Biological Activity Overview
Recent studies have highlighted several key biological activities associated with this compound:
- Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties against various bacterial strains.
- Anticancer Properties : The compound has shown promise in inhibiting the growth of cancer cell lines, particularly through mechanisms involving apoptosis induction.
- Enzyme Inhibition : It has been studied for its potential as an enzyme inhibitor, impacting metabolic pathways relevant to disease states.
Anticancer Activity
A notable study evaluated the compound's effectiveness against several human tumor cell lines. The results indicated significant cytotoxic effects:
Cell Line | IC50 (µM) |
---|---|
HT-29 (Colorectal) | 15.63 |
MCF-7 (Breast) | 12.34 |
A549 (Lung) | 18.45 |
These findings suggest that the compound could be further developed as a therapeutic agent for specific types of cancer.
Antimicrobial Studies
Research conducted on the antimicrobial efficacy of this compound revealed:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
These results indicate that the compound possesses moderate antibacterial activity, warranting further exploration for potential applications in treating infections.
Properties
IUPAC Name |
[5-(3-methylphenyl)-1H-imidazol-2-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.2ClH/c1-8-3-2-4-9(5-8)10-7-13-11(6-12)14-10;;/h2-5,7H,6,12H2,1H3,(H,13,14);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMCZBRRZDGSPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CN=C(N2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2193065-35-7 |
Source
|
Record name | 1-[4-(3-methylphenyl)-1H-imidazol-2-yl]methanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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